![molecular formula C11H7N3OS B12879674 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one CAS No. 95356-74-4](/img/structure/B12879674.png)
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method uses o-bromo-arylisothiocyanates and aroylhydrazides as starting materials. The reaction is catalyzed by 1 mol% copper(II) chloride dihydrate and 1 mol% 1,10-phenanthroline in water, yielding the desired product in excellent overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of water as a solvent and mild reaction conditions makes the process environmentally friendly and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the inhibition of key enzymes and signaling pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and nuclear factor kappa B (NF-κB), leading to the suppression of tumor growth and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are known for their energetic material properties and have applications in the field of explosives.
Uniqueness
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its benzylidene substitution, which imparts distinct biological activities and chemical reactivity. This substitution enhances its potential as a therapeutic agent compared to other similar compounds.
Propriétés
Numéro CAS |
95356-74-4 |
|---|---|
Formule moléculaire |
C11H7N3OS |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
(6E)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6+ |
Clé InChI |
KZZORRRBJWSMGF-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C=NN=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



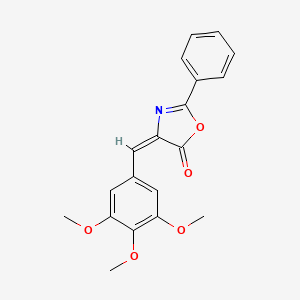

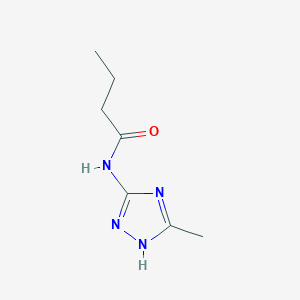

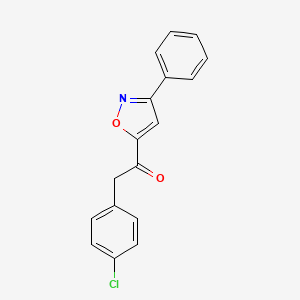
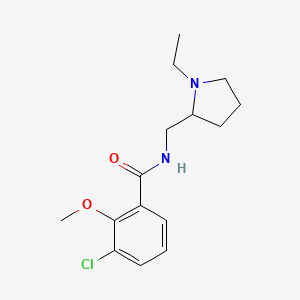
![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
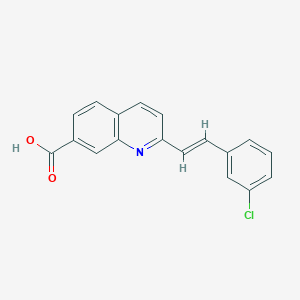
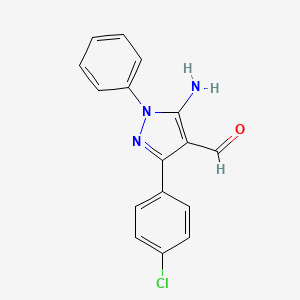
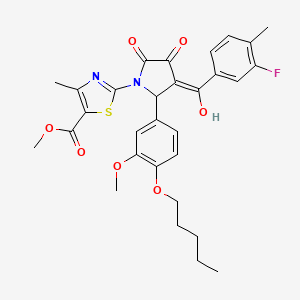
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

